Catechin pentaacetate
Overview
Description
Catechin pentaacetate is a natural product found in various organisms . It’s a derivative of catechin, a flavonoid that’s broadly distributed in the plant kingdom and is a major component of beverages like tea .
Synthesis Analysis
A total synthesis of optically pure (+)-catechin pentaacetate has been established using the (-)-chalcon epoxide derived from 3,4,2′,4′,6′-pentakis (methoxymethoxy)chalcon as the starting material .Molecular Structure Analysis
The molecular structure of catechin pentaacetate is characterized by two benzene rings (A- and B-rings), linked by a dihydropyran heterocycle (C-ring), which contains a hydroxyl moiety on carbon 3 . The stability order and the effects of electron delocalization in the structures have been analyzed in depth .Physical And Chemical Properties Analysis
Catechin pentaacetate has a molecular weight of 500.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .Scientific Research Applications
1. Gut Health and Microbiome Modulation Catechin pentaacetate, a derivative of catechin, has been found to positively influence intestinal health and the gut microbiome. Kolba et al. (2022) synthesized catechin pentaacetate and studied its effects on intestinal brush border membrane functionality, bacterial populations, and gene expression in the duodenum. The results indicated that catechin pentaacetate could decrease the density of harmful bacteria like Clostridium genera and E. coli species and modulate gene expression related to iron and zinc transport, suggesting a potential for improving intestinal morphology and functionality (Kolba et al., 2022).
2. Extraction, Stability, and Delivery Catechins, including catechin pentaacetate, are recognized for their health benefits and are used in various applications like nutraceuticals, pharmaceutical formulations, and cosmetics. However, their poor oxidative stability poses a challenge. Gadkari and Balaraman (2015) reviewed the sources of catechins, their health and physico-chemical properties, methods of extraction, and encapsulation techniques to produce stable deliverable forms. This research provides a platform to improve extraction and encapsulation methods for catechins like catechin pentaacetate (Gadkari & Balaraman, 2015).
3. Neuroprotective and Antioxidant Effects Catechin pentaacetate has been linked to neuroprotective and antioxidant effects. A study by Teixeira et al. (2013) explored the beneficial effects of catechin on Parkinson's disease models. The administration of catechin resulted in the attenuation of behavioral and neurological impairments, restoration of antioxidant levels, and increase in dopamine content and tyrosine hydroxylase immunoreactivity. These findings highlight the potential of catechins like catechin pentaacetate for therapeutic applications in neurodegenerative diseases (Teixeira et al., 2013).
4. Anticancer Properties Research has shown that catechin pentaacetate and similar compounds possess anticancer properties. Jung et al. (2001) investigated the effects of green tea catechins on human colon carcinoma cells and found that EGCG, a major catechin component, inhibited the induction of VEGF, a key factor in tumor growth and angiogenesis. This study suggests that catechin pentaacetate, through its structural similarities and biological activities, may also contribute to inhibiting tumor growth and angiogenesis (Jung et al., 2001).
5. Immunomodulatory Effects Catechin pentaacetate may also have potential immunomodulatory effects. Ganeshpurkar and Saluja (2018) explored the effect of catechin on cellular and humoral immunity in a rat model. Their findings indicated that catechin could significantly increase antibody titer and enhance the delayed-type hypersensitivity reaction, showcasing its potential to modulate immune activity by influencing both cellular and humoral mechanisms (Ganeshpurkar & Saluja, 2018).
Safety And Hazards
Future Directions
To further enhance the health benefits, bioavailability, and stability of catechin, researchers have synthesized and characterized catechin pentaacetate and catechin pentabutanoate as two new ester derivatives of catechin . Despite their numerous beneficial properties, catechins face many challenges in their development as therapeutic agents, including poor absorption, low bioavailability, and rapid degradation . The introduction of nanobiotechnology provides target-based and stable delivery, which enhances catechin bioavailability and optimizes drug efficacy .
properties
IUPAC Name |
[(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Catechin pentaacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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